N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide
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Overview
Description
“N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” is a complex organic compound that features a pyridine ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with 3-methylpyridine, various functionalization reactions can be performed to introduce the necessary substituents.
Thiophene Functionalization: Thiophene can be functionalized through reactions such as halogenation, lithiation, or metal-catalyzed coupling reactions.
Amide Bond Formation: The final step involves coupling the functionalized pyridine and thiophene derivatives through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: In the development of organic semiconductors or conductive polymers.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)benzamide
- N-(3-methylpyridin-2-yl)-N-(furan-2-carbonyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of “N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H12N2O2S2 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c1-11-5-2-8-17-14(11)18(15(19)12-6-3-9-21-12)16(20)13-7-4-10-22-13/h2-10H,1H3 |
InChI Key |
ITPLFIQEXPWRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
Origin of Product |
United States |
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